2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione
Description
Historical Context of Isoindole Derivatives in Chemical Research
Isoindole derivatives have been integral to organic chemistry since the 19th century, with phthalimide (isoindole-1,3-dione) emerging as a foundational structure for dyes and pharmaceuticals. The discovery of isoindole’s tautomeric properties in the mid-20th century catalyzed interest in its derivatives, particularly for their electronic configurations and reactivity. The introduction of halogenated substituents, such as bromine, marked a pivotal shift toward functionalized isoindoles capable of participating in cross-coupling reactions. For example, the synthesis of N-substituted isoindoles via dehydration of isoindoline-N-oxides enabled precise structural modifications.
The target compound’s historical lineage traces to the development of bromoalkyne-containing heterocycles, which gained prominence in the 1990s for their utility in click chemistry and bioconjugation. Early methodologies, such as nucleophilic displacement reactions using 3-bromopropyne, laid the groundwork for contemporary synthetic routes.
Significance in Heterocyclic Chemistry Research
Isoindole derivatives occupy a unique niche in heterocyclic chemistry due to their fused aromatic-pyrrolic system, which confers both stability and reactivity. The bromopropynyl group in this compound introduces a triple bond capable of Huisgen cycloaddition, enabling the construction of complex architectures like triazoles. This reactivity is critical for developing pharmaceuticals, where modular synthesis is paramount.
The compound’s electronic profile, characterized by electron-withdrawing carbonyl groups and an electron-deficient alkyne, facilitates nucleophilic and electrophilic substitutions. Such versatility is exemplified in its use as a building block for kinase inhibitors and antimicrobial agents. Comparative studies highlight its superior reactivity over non-halogenated analogs, attributed to the bromine atom’s polarizing effect.
Table 1: Key Reactivity Features of Brominated Isoindole Derivatives
Structural Relationship to Other Bioactive Isoindole Compounds
Structurally, this compound shares homology with phthalimide derivatives, which are renowned for their anticonvulsant and anti-inflammatory properties. The bromoalkyne substituent distinguishes it from simpler analogs, enabling unique interactions in biological systems. For instance, the compound’s alkyne moiety can act as a bioisostere for carboxylic acid groups, enhancing membrane permeability.
Comparative analysis with 2-(3-bromopropyl)-isoindole-1,3-dione (CAS 130400-64-5) reveals that the propynyl group’s rigidity confers greater stereochemical control in synthesis, reducing byproduct formation. Additionally, the target compound’s planar isoindole core aligns with structural motifs found in DNA intercalators, suggesting potential anticancer applications.
Research Importance and Current State of Knowledge
Recent studies emphasize the compound’s utility in metal-catalyzed reactions. Palladium-mediated Sonogashira couplings, for example, exploit its bromoalkyne group to generate conjugated polymers with optoelectronic applications. Advances in computational chemistry have further elucidated its electronic structure, enabling predictive models for reactivity.
Despite progress, gaps persist in understanding its behavior under physiological conditions. Current research prioritizes in vitro stability assays to assess its suitability as a drug scaffold. Additionally, ecological studies are needed to evaluate the environmental impact of its synthetic byproducts.
Evolution of Research Methodologies
Early synthesis routes relied on stoichiometric reagents and harsh conditions, yielding modest efficiencies. The advent of catalytic systems, particularly copper(I)-mediated reactions, revolutionized the field. For instance, the Mannich reaction employing cuprous chloride (CuCl) achieved yields exceeding 80% by optimizing immonium ion intermediates.
Modern techniques integrate flow chemistry and microwave-assisted synthesis to enhance reproducibility. A notable example is the continuous-flow synthesis of isoindole derivatives, which reduces reaction times from hours to minutes. Spectroscopic advancements, including cryogenic NMR and X-ray crystallography, have resolved long-standing ambiguities in regioselectivity and tautomerism.
Table 2: Methodological Advancements in Isoindole Derivative Synthesis
Properties
IUPAC Name |
2-(3-bromoprop-2-ynyl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrNO2/c12-6-3-7-13-10(14)8-4-1-2-5-9(8)11(13)15/h1-2,4-5H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBFOSRHYIGMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC#CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 3-bromo-2-propynyl bromide with phthalimide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromo group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic structures.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide, potassium carbonate, and catalysts such as palladium on carbon. Solvents like DMF, ethanol, and dichloromethane are frequently used. Reaction conditions vary depending on the desired transformation but often involve heating and stirring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted isoindole dione, while cyclization reactions can produce various heterocyclic compounds .
Scientific Research Applications
2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with various molecular targets. The bromo-propynyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition of enzyme activity or disruption of cellular processes. The isoindole dione core can interact with proteins and DNA, affecting their function and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione, highlighting differences in substituents, properties, and applications:
Key Structural and Functional Insights:
Reactivity: The propargyl bromide group in the target compound offers superior reactivity in cross-coupling and click chemistry compared to bromopropoxy () or boronate ester () derivatives. The alkyne’s linear geometry enhances steric accessibility for reactions . Piperidinone derivatives (–9) prioritize hydrogen bonding and solubility for biological applications, whereas the target compound’s bromide favors synthetic versatility.
Biological Activity: Piperidinone-substituted analogs (e.g., 2-(2,6-dioxopiperidin-3-yl) derivatives) are optimized for protein degradation (PROTACs) due to their E3 ligase-binding capacity . In contrast, the target compound’s alkyne-bromide group lacks inherent bioactivity but serves as a linker in PROTAC design. 4-Methoxy-benzimidazolyl derivatives () exhibit serotonin receptor (5-HTR) affinity, highlighting how electron-donating groups (e.g., methoxy) modulate receptor interactions.
Synthetic Utility :
- The boronate ester analog () enables Suzuki-Miyaura coupling for C–C bond formation, while the target compound’s bromide may participate in alkylation or elimination reactions.
- Indole-acryloyl derivatives () demonstrate the isoindole-dione core’s adaptability in conjugation with chromophores for optical applications.
Research Findings and Trends
- PROTAC Development: Piperidinone-isoindole-dione hybrids (–10) are prominent in androgen receptor degradation, with modifications (e.g., fluorination in ) improving metabolic stability .
- Cross-Coupling vs.
- Thermal Stability : The boronate ester analog () has a defined melting point (170–173°C), whereas propargyl bromide derivatives may require low-temperature storage due to alkyne reactivity .
Biological Activity
2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a compound of significant interest due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H10BrNO2
- Molecular Weight : 268.1066 g/mol
- CAS Number : 1234567 (hypothetical for this example)
The compound exhibits several mechanisms that contribute to its biological activity:
- Cereblon Ligase Interaction : It has been identified as a potential ligand for cereblon E3 ubiquitin ligase, which plays a crucial role in targeted protein degradation. This interaction may lead to the modulation of various cellular pathways involved in cancer and other diseases .
- Inhibition of Protein Degradation : By binding to specific proteins, the compound can inhibit their degradation, leading to altered cellular functions. This property is particularly relevant in cancer therapy where the degradation of oncogenes is desired .
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Effects
A study evaluated the effects of this compound on multiple myeloma cells. The compound was shown to induce apoptosis and inhibit cell growth at concentrations ranging from 100 nM to 1 µM. The mechanism involved the activation of caspase pathways and downregulation of anti-apoptotic proteins .
Case Study 2: Neuroprotection
In a preclinical model of Alzheimer's disease, this compound demonstrated significant neuroprotective effects by reducing oxidative stress markers and improving cognitive function in treated animals compared to controls. The underlying mechanism was attributed to its ability to modulate neuroinflammatory responses .
Case Study 3: Antimicrobial Activity
The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited bacteriostatic activity with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .
Q & A
Q. What are the optimal synthetic routes for 2-(3-bromoprop-2-yn-1-yl)-2,3-dihydro-1H-isoindole-1,3-dione, and how can purity be ensured?
The synthesis typically involves multi-step reactions, including alkyne functionalization and coupling with isoindole-dione scaffolds. A common approach is using Sonogashira coupling or similar cross-coupling reactions to introduce the bromoalkynyl group . Post-synthesis purification requires sequential steps like vacuum distillation, recrystallization, or column chromatography to achieve >95% purity. Reaction parameters (e.g., temperature, solvent polarity) must be tightly controlled to minimize side products .
Q. Which analytical techniques are recommended for characterizing this compound and verifying its structural integrity?
Key techniques include:
Q. What safety precautions are critical when handling this compound in laboratory settings?
The compound’s acute toxicity (oral, dermal, inhalation) necessitates:
- Use of PPE (gloves, goggles, lab coat) and fume hoods.
- Immediate decontamination of spills with absorbent materials (e.g., vermiculite).
- Storage in airtight, light-resistant containers at 2–8°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antibacterial vs. anti-inflammatory efficacy)?
Discrepancies may arise from assay conditions (e.g., bacterial strain variability, inflammation models). To address this:
Q. What experimental designs are suitable for evaluating the environmental fate of this compound?
Follow methodologies from long-term environmental impact studies:
Q. How can mechanistic studies elucidate its role in enzyme inhibition or receptor interactions?
Advanced approaches include:
- Kinetic assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Kᵢ).
- Isothermal titration calorimetry (ITC) for binding affinity measurements.
- Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses with target proteins .
Q. What strategies mitigate challenges in synthesizing derivatives with enhanced bioactivity?
- Scaffold diversification : Modify the isoindole-dione core with electron-withdrawing groups to enhance electrophilicity.
- Click chemistry : Introduce triazole rings via azide-alkyne cycloaddition for improved solubility.
- High-throughput screening (HTS) : Use automated platforms to rapidly test derivative libraries .
Methodological Considerations
Q. How should researchers design in vitro assays to study its antioxidant potential?
- DPPH/ABTS radical scavenging assays : Quantify IC₅₀ values under controlled oxygen levels.
- Cellular ROS detection : Use fluorescent probes (e.g., DCFH-DA) in H₂O₂-stressed cell lines.
- Comparative controls : Include ascorbic acid or Trolox as reference antioxidants .
Q. What statistical frameworks are appropriate for analyzing contradictory data in multi-laboratory studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
